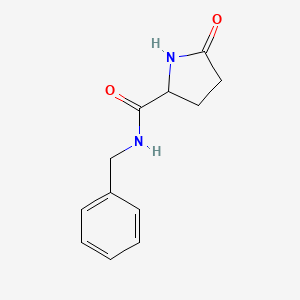N-benzyl-5-oxopyrrolidine-2-carboxamide
CAS No.: 100135-07-7
Cat. No.: VC2003790
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 100135-07-7 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.25 g/mol |
| IUPAC Name | N-benzyl-5-oxopyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C12H14N2O2/c15-11-7-6-10(14-11)12(16)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16)(H,14,15) |
| Standard InChI Key | MDCKMKIRZIXFCH-UHFFFAOYSA-N |
| SMILES | C1CC(=O)NC1C(=O)NCC2=CC=CC=C2 |
| Canonical SMILES | C1CC(=O)NC1C(=O)NCC2=CC=CC=C2 |
Introduction
Chemical Structure and Properties
N-benzyl-5-oxopyrrolidine-2-carboxamide (CAS No.: 87341-53-5) is a derivative of pyrrolidine with the molecular formula C₁₂H₁₄N₂O₂ and a molecular weight of 218.255 g/mol . The compound contains a five-membered nitrogen-containing heterocycle (pyrrolidine) with an oxo group at the 5-position, a carboxamide group at the 2-position, and a benzyl substituent attached to the nitrogen atom of the pyrrolidine ring.
Physical and Chemical Properties
The physical and chemical properties of N-benzyl-5-oxopyrrolidine-2-carboxamide contribute significantly to its reactivity and applications:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄N₂O₂ | |
| Molecular Weight | 218.255 g/mol | |
| CAS Number | 87341-53-5 | |
| Polar Surface Area (PSA) | 63.40000 | |
| LogP | 1.30110 | |
| HS Code | 2933790090 |
Structural Characteristics
The compound features several functional groups that contribute to its chemical behavior:
-
A pyrrolidine ring with an oxo group (lactam)
-
A carboxamide functional group
-
A benzyl substituent on the nitrogen atom
These structural features enable the compound to participate in various chemical reactions and interact with biological targets.
Synthesis Methods
Several approaches have been developed for the synthesis of N-benzyl-5-oxopyrrolidine-2-carboxamide and its derivatives, reflecting the compound's importance in pharmaceutical research.
Common Synthetic Routes
One common synthetic route involves the reaction of 5-oxopyrrolidine-2-carboxylic acid with benzylamine under appropriate conditions to form the amide bond. This process typically employs coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the reaction .
Stereoselective Synthesis
For the synthesis of stereoisomers like (S)-N-Benzyl-5-oxopyrrolidine-2-carboxamide, researchers have employed various methods:
-
Starting from D-glutamic acid, reductive amination with benzaldehyde followed by cyclization yields (R)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid, which can be further converted to the desired amide .
-
Direct amidation methods have also been reported, as mentioned in research where B(OCH₂CF₃)₃-mediated direct amidation was used to synthesize (S)-N-Benzyl-5-oxopyrrolidine-2-carboxamide .
Biological Activities
N-benzyl-5-oxopyrrolidine-2-carboxamide and its derivatives demonstrate significant biological activities, particularly in the context of enzyme inhibition and neuroprotection.
Calpain Inhibition
Derivatives of N-benzyl-5-oxopyrrolidine-2-carboxamide have been identified as potential calpain inhibitors. Calpains are intracellular proteolytic enzymes from the cysteine protease family that play roles in various physiological processes including cytoskeletal remodeling, signal transduction, and apoptosis .
Research has shown that ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides represent a novel series of highly selective calpain inhibitors with potential applications in treating neurodegenerative diseases such as Alzheimer's Disease .
Neuroprotective Effects
Related compounds in this family have demonstrated neuroprotective activities. For instance, 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives have shown protective effects against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro .
Structure-Activity Relationships
Research into N-benzyl-5-oxopyrrolidine-2-carboxamide and related compounds has yielded valuable insights into structure-activity relationships (SAR).
Effect of Stereochemistry
Studies have demonstrated that stereochemistry plays a crucial role in the biological activity of these compounds:
-
The (R)-epimer of certain 1-benzyl-5-oxopyrrolidine-2-carboxamide derivatives has shown approximately 6-fold enhanced calpain inhibition compared to the (S)-epimer .
-
For other derivatives, the (R,S)-isomer demonstrated significantly higher calpain inhibition (56 nM) compared to the (R,R)-isomer (>1000 nM) .
Influence of Structural Modifications
Various structural modifications have been explored to enhance the biological activity and selectivity of N-benzyl-5-oxopyrrolidine-2-carboxamide derivatives:
Comparison with Related Compounds
N-benzyl-5-oxopyrrolidine-2-carboxamide belongs to a family of related compounds with varying functional groups and applications. Understanding these relationships provides context for its significance.
Structural Analogues
Several structural analogues have been studied in comparison to N-benzyl-5-oxopyrrolidine-2-carboxamide:
Functional Comparison
The different functional groups in these related compounds affect their chemical and biological properties:
-
Carboxamide vs. Carboxylic Acid: The carboxamide group in N-benzyl-5-oxopyrrolidine-2-carboxamide influences its hydrogen bonding capabilities and interaction with biological targets compared to the carboxylic acid in (S)-1-Benzyl-5-oxopyrrolidine-2-carboxylic acid.
-
Amide vs. Ester: The amide bond in N-benzyl-5-oxopyrrolidine-2-carboxamide offers greater stability against hydrolysis compared to the ester bond in Benzyl 5-oxopyrrolidine-2-carboxylate.
Research Developments and Challenges
Research on N-benzyl-5-oxopyrrolidine-2-carboxamide and its derivatives has faced various challenges and developments.
Metabolic Stability
One significant challenge in the development of ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamides as therapeutic agents has been their metabolic liability. Carbonyl reduction has been identified as a major metabolic pathway, affecting the compounds' bioavailability and efficacy .
Research efforts have focused on mitigating this metabolic liability while maintaining high potency and selectivity. For instance, extending P1' with a cyclopropylamide was found to improve stability against carbonyl reduction while maintaining the desired biological activity .
Clinical Progression
Despite challenges, research on these compounds has progressed to clinical studies. The compound A-1212805 (ABT-957, Alicapistat), a ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamide, has advanced to clinical phase I studies for potential treatment of neurodegenerative diseases like Alzheimer's Disease .
Future Research Directions
The current research on N-benzyl-5-oxopyrrolidine-2-carboxamide suggests several promising directions for future investigation.
Optimization of Drug Properties
Future research could focus on further optimizing the pharmacokinetic and pharmacodynamic properties of N-benzyl-5-oxopyrrolidine-2-carboxamide derivatives. This includes:
-
Enhancing metabolic stability to improve bioavailability
-
Optimizing brain penetration for neurodegenerative disease applications
-
Refining selectivity profiles to minimize off-target effects
Expanded Therapeutic Applications
Given the demonstrated neuroprotective and enzyme inhibitory activities, future research might explore additional therapeutic applications:
-
Other neurodegenerative conditions beyond Alzheimer's Disease
-
Neurological disorders involving excitotoxicity
-
Conditions associated with aberrant calpain activation
Advanced Structural Studies
More detailed structural studies, including co-crystallization with target enzymes, could provide deeper insights into the binding modes and mechanisms of action of these compounds, facilitating rational design of improved derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume